7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride is a complex organic compound belonging to the quinolone classThe presence of multiple functional groups, including an amino group, a cyclopropyl group, and a methoxy group, contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride involves several steps. One common synthetic route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinolone core. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinolone core can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death . The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV.
Comparison with Similar Compounds
Similar compounds include other quinolone derivatives such as ciprofloxacin and levofloxacin. Compared to these compounds, 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has unique structural features, such as the presence of the methoxy and cyclopropyl groups, which may contribute to its distinct antibacterial activity and spectrum . Other similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Properties
Molecular Formula |
C19H23ClFN3O4 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-9-13-15(23(11-3-4-11)8-12(17(13)24)19(25)26)18(27-2)16(14(9)20)22-6-5-10(21)7-22;/h8,10-11H,3-7,21H2,1-2H3,(H,25,26);1H |
InChI Key |
BVMLNJHQNYYZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1F)N3CCC(C3)N)OC)N(C=C(C2=O)C(=O)O)C4CC4.Cl |
Origin of Product |
United States |
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